molecular formula C10H12ClNO3 B3040292 Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride CAS No. 1823954-95-5

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Cat. No.: B3040292
CAS No.: 1823954-95-5
M. Wt: 229.66 g/mol
InChI Key: GTNQLEBMWKGHKS-UHFFFAOYSA-N
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Description

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . This compound is known for its unique structure, which includes an imino group, a methoxy group, and a benzoate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride typically involves the reaction of methyl benzoate with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[Imino(methoxy)methyl]benzoate
  • Methyl 2-[Imino(methoxy)methyl]benzoate Nitrate
  • Methyl 2-[Imino(methoxy)methyl]benzoate Sulfate

Uniqueness

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

methyl 2-(C-methoxycarbonimidoyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2;/h3-6,11H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNQLEBMWKGHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=C1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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